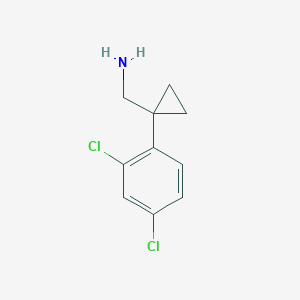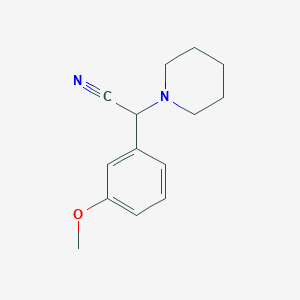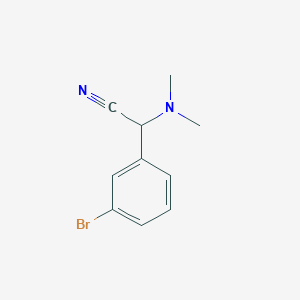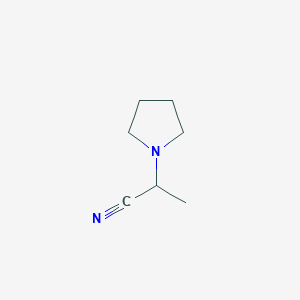
2-Dimethylamino-2-(2-pyridyl)acetonitrile
描述
2-Dimethylamino-2-(2-pyridyl)acetonitrile is an organic compound with the molecular formula C10H12N3 It is a derivative of acetonitrile, featuring a dimethylamino group and a pyridyl group attached to the same carbon atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Dimethylamino-2-(2-pyridyl)acetonitrile typically involves the alkylation of 2-pyridylacetonitrile with dimethylamine. One common method is as follows:
Starting Materials: 2-pyridylacetonitrile and dimethylamine.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium hydroxide in a solvent like dimethyl sulfoxide.
Procedure: The 2-pyridylacetonitrile is dissolved in dimethyl sulfoxide, and dimethylamine is added. Potassium hydroxide is then introduced to the mixture, and the reaction is allowed to proceed at room temperature for several hours.
Product Isolation: The reaction mixture is then quenched with water, and the product is extracted using an organic solvent such as dichloromethane. The organic layer is dried over anhydrous sodium sulfate and concentrated to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反应分析
Types of Reactions
2-Dimethylamino-2-(2-pyridyl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The dimethylamino group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions.
Major Products
Oxidation: Oxidation typically yields oxides or hydroxylated derivatives.
Reduction: Reduction results in the formation of primary or secondary amines.
Substitution: Substitution reactions produce a variety of derivatives depending on the nucleophile used.
科学研究应用
2-Dimethylamino-2-(2-pyridyl)acetonitrile has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Medicinal Chemistry: The compound is explored for its potential pharmacological properties and as a building block for drug development.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-Dimethylamino-2-(2-pyridyl)acetonitrile involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group and the pyridyl ring play crucial roles in binding to these targets, influencing their activity and leading to various biological effects. The nitrile group can also participate in interactions through hydrogen bonding and dipole-dipole interactions.
相似化合物的比较
Similar Compounds
2-Dimethylamino-2-(4-pyridyl)acetonitrile: Similar structure but with the pyridyl group at the 4-position.
2-Dimethylamino-2-(3-pyridyl)acetonitrile: Similar structure but with the pyridyl group at the 3-position.
2-Dimethylamino-2-(2-thienyl)acetonitrile: Similar structure but with a thienyl group instead of a pyridyl group.
Uniqueness
2-Dimethylamino-2-(2-pyridyl)acetonitrile is unique due to the specific positioning of the dimethylamino and pyridyl groups, which confer distinct chemical reactivity and biological activity. The presence of both electron-donating and electron-withdrawing groups in the molecule allows for versatile chemical transformations and interactions with biological targets.
属性
IUPAC Name |
2-(dimethylamino)-2-pyridin-2-ylacetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3/c1-12(2)9(7-10)8-5-3-4-6-11-8/h3-6,9H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAHJHLMGHCEQOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(C#N)C1=CC=CC=N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901275754 | |
| Record name | α-(Dimethylamino)-2-pyridineacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901275754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
43071-06-3 | |
| Record name | α-(Dimethylamino)-2-pyridineacetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=43071-06-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | α-(Dimethylamino)-2-pyridineacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901275754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[1-(4-Chlorophenyl)cyclopropyl]-4-methyl-1,3-thiazole-5-carboxylicacid](/img/structure/B7791567.png)
![2-{2-[1-(4-Chlorophenyl)cyclopentyl]-1,3-thiazol-4-yl}acetic acid](/img/structure/B7791574.png)



![[1-(4-Fluorophenyl)cyclohexyl]methanamine](/img/structure/B7791600.png)
![2-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]ethan-1-amine](/img/structure/B7791607.png)







